(Triisopropylsiloxy)methyl chloride

Catalog No.
S766326
CAS No.
217300-17-9
M.F
C10H23ClOSi
M. Wt
222.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Triisopropylsiloxy)methyl chloride

CAS Number

217300-17-9

Product Name

(Triisopropylsiloxy)methyl chloride

IUPAC Name

chloromethoxy-tri(propan-2-yl)silane

Molecular Formula

C10H23ClOSi

Molecular Weight

222.83 g/mol

InChI

InChI=1S/C10H23ClOSi/c1-8(2)13(9(3)4,10(5)6)12-7-11/h8-10H,7H2,1-6H3

InChI Key

SYZFQLUYDBIQCR-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCl

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCl

Synthesis of N4-acetylated 3-methylcytidine Phosphoramidites

Chemical Synthesis

    Scientific Field: Chemistry, specifically in the area of chemical synthesis.

    Application Summary: “(Triisopropylsiloxy)methyl chloride” is used in chemical synthesis.

    Methods of Application: After the paraformaldehyde solid disappears, the reaction is completed. After the reaction, add water 100ml n-hexane, the organic phase separation of (isopropoxy silicon) methyl chloride crude.

(Triisopropylsiloxy)methyl chloride, with the chemical formula C10_{10}H23_{23}ClOSi and CAS number 217300-17-9, is a colorless liquid that is primarily utilized in organic synthesis. This compound features a triisopropylsiloxy group, which contributes to its unique properties, including enhanced solubility and reactivity in various

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new carbon-silicon bonds.
  • Siloxane Formation: It can react with silanol compounds to produce siloxane linkages, which are essential in polymer chemistry.
  • Alkylation Reactions: This compound can act as an alkylating agent, introducing the triisopropylsiloxy group into various substrates .

While specific biological activity data for (triisopropylsiloxy)methyl chloride is limited, compounds containing silicon have been studied for their potential biological effects. Some silicon-containing compounds exhibit antimicrobial properties, but the biological implications of (triisopropylsiloxy)methyl chloride specifically remain underexplored. Caution is advised as it may cause skin and eye irritation upon exposure .

Several methods exist for synthesizing (triisopropylsiloxy)methyl chloride:

  • Chloromethylation of Triisopropylsiloxy Compounds: This involves the reaction of triisopropylsiloxy compounds with chloromethylating agents.
  • Direct Synthesis from Silanes: Triisopropylsilane can be reacted with chloromethyl methyl ether under controlled conditions to yield (triisopropylsiloxy)methyl chloride.
  • Use of Silicon Tetrachloride: Reacting silicon tetrachloride with appropriate alcohols or silanols can also produce this compound .

(Triisopropylsiloxy)methyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules.
  • Silicone Polymer Production: Used in the formulation of silicone-based polymers and materials.
  • Surface Modifications: Employed in modifying surfaces to enhance hydrophobicity and chemical resistance .

Several compounds share structural or functional similarities with (triisopropylsiloxy)methyl chloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
TrimethylchlorosilaneC3_3H9_9ClSiSimpler structure; widely used as a silane coupling agent.
TriethoxysilaneC6_6H15_15O3_3SiContains ethoxy groups; used for surface modification.
DimethyldichlorosilaneC2_2H6_6Cl2_2SiTwo chlorine atoms; used in silicone polymer synthesis.

Uniqueness: (Triisopropylsiloxy)methyl chloride's triisopropylsiloxy group distinguishes it from other silanes by providing enhanced steric bulk and solubility properties, making it particularly useful in specialized organic synthesis applications .

Wikipedia

(Chloromethoxy)tris(1-methylethyl)silane

Dates

Modify: 2023-08-15

Explore Compound Types